3-Amino-5-fluoro-2-methoxybenzoic acid
Overview
Description
3-Amino-5-fluoro-2-methoxybenzoic acid is a chemical compound with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol. It has gained significant attention in scientific research due to its promising potential in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-5-fluoro-2-methoxybenzoic acid can be synthesized through several methods. One common method involves the reaction of 2-methoxybenzoic acid with hydrogen fluoride to introduce the fluorine atom . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluoro-2-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include quinones, amines, and substituted derivatives of this compound .
Scientific Research Applications
3-Amino-5-fluoro-2-methoxybenzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo [c]acridines.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its fluorine atom plays a crucial role in enhancing its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-fluorobenzoic acid: Similar in structure but lacks the methoxy group.
5-Fluoro-2-methoxybenzoic acid: Similar in structure but lacks the amino group.
2-Amino-5-methoxybenzoic acid: Similar in structure but lacks the fluorine atom.
Uniqueness
3-Amino-5-fluoro-2-methoxybenzoic acid is unique due to the presence of both the amino and methoxy groups along with the fluorine atom. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-amino-5-fluoro-2-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETUEBGPEOOIMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1N)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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